Z-Gln(Trt)-OH
Overview
Description
Synthesis Analysis
The synthesis of Z-Gln(Trt)-OH has been adapted from a method in the literature . The process involves the use of trityl (Trt)–OH, Ac2O, and concentrated H2SO4 .Molecular Structure Analysis
The IUPAC name for Z-Gln(Trt)-OH is N2-((benzyloxy)carbonyl)-N2-trityl-L-glutamine . The InChI code for the compound is 1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37)/t28-/m0/s1 .Physical And Chemical Properties Analysis
Z-Gln(Trt)-OH is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at -20°C .Scientific Research Applications
1. Structure and Function in tRNA-Dependent Amidotransferases
Research by Wu et al. (2009) provides insights into the evolution and catalysis of tRNA-dependent amidotransferases, revealing how bacteria form Gln-tRNA(Gln) and Asn-tRNA(Asn) through the conversion of misacylated species catalyzed by GatCAB amidotransferase. This study contributes to our understanding of amino acid binding and activation in biochemical processes (Wu et al., 2009).
2. Photocatalytic CO2 Reduction
Wang et al. (2016) explored the design of Z-scheme photocatalysts, specifically BiOI/g-C3N4, for CO2 reduction. This research is significant in the field of renewable energy and environmental protection, demonstrating how specific chemical structures can enhance photocatalytic activity (Wang et al., 2016).
3. tRNA Synthesis and Crystallization
Perona et al. (1988) focused on the overproduction and purification of Escherichia coli tRNA(2Gln), using it for the crystallization of the glutaminyl-tRNA synthetase-tRNA(Gln) complex. This work aids in the detailed understanding of tRNA synthesis and its applications in molecular biology (Perona et al., 1988).
4. Synthesis of Derivatives for Biochemical Studies
Kemp and Stites (1988) developed a method for the preparation of derivatives of specific chemical compounds from Z-Gln-Glu(OH)2. This research is crucial for understanding the chemical and physical properties of such compounds in various biochemical applications (Kemp & Stites, 1988).
5. Aminoacyl-tRNA Synthetase Function
Gruic‐Sovulj et al. (2005) investigated the aminoacyl-tRNA synthetase, focusing on the generation of Gln-tRNAGln. This study provides insights into the mechanisms of amino acid activation and the role of tRNA in this process, which is fundamental to protein synthesis (Gruic‐Sovulj et al., 2005).
6. Infrared Spectra Analysis of Complexes
Boles et al. (2015) conducted experimental and theoretical investigations of infrared multiple photon dissociation spectra of glutamine complexes. This research aids in understanding the structural and functional properties of metal complexes in various chemical and biological processes (Boles et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOAIKMOWHPBQS-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449899 | |
Record name | Z-Gln(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gln(Trt)-OH | |
CAS RN |
132388-60-4 | |
Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132388-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Z-Gln(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.